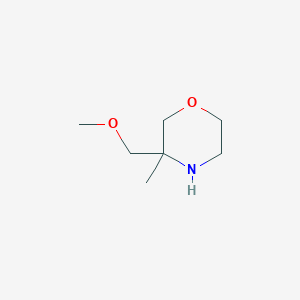
2-(2-fluoropyridin-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoropyridin-4-yl)ethan-1-amine (2FPEA) is an organic compound belonging to the class of pyridines. It is used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. Its molecular structure consists of a pyridine ring with a fluorine atom attached to the 2-position of the ring, and an ethan-1-amine group attached to the 4-position of the ring. The 2FPEA molecule is an important intermediate for the synthesis of a variety of compounds that have important biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-fluoropyridin-4-yl)ethan-1-amine is not yet fully understood. However, it is believed to act as a pro-drug, which is converted to an active form in the body. It is also believed to act as a precursor for the synthesis of other compounds that have important biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-fluoropyridin-4-yl)ethan-1-amine have not been extensively studied. However, it has been shown to have anti-inflammatory and anti-bacterial activities. In addition, it has been shown to have anti-tumor and anti-fungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-fluoropyridin-4-yl)ethan-1-amine in lab experiments include its low cost and availability, as well as its ease of synthesis. In addition, it is relatively stable and has a low toxicity. The main limitation of using 2-(2-fluoropyridin-4-yl)ethan-1-amine in lab experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
The potential future directions for the use of 2-(2-fluoropyridin-4-yl)ethan-1-amine include further research into its mechanism of action, as well as its potential application in the synthesis of other compounds with important biological activities. In addition, further research into its biochemical and physiological effects, as well as its potential therapeutic applications, is needed. Furthermore, research into its potential use as a pro-drug and its potential use in drug delivery systems is also needed. Finally, further research into its potential use in the synthesis of other compounds with important biological activities is also needed.
Métodos De Síntesis
2-(2-fluoropyridin-4-yl)ethan-1-amine is synthesized from commercially available starting materials, such as 2-fluoropyridine and ethyl amine. The synthesis involves a three-step reaction sequence, which is conducted in aqueous solution. In the first step, the 2-fluoropyridine is reacted with ethyl amine in the presence of a base, such as sodium hydroxide, to form the corresponding 2-fluoropyridinium salt. In the second step, the 2-fluoropyridinium salt is reacted with an alkyl halide, such as ethyl iodide, to form the corresponding 2-fluoropyridinium alkyl halide. In the third and final step, the 2-fluoropyridinium alkyl halide is reacted with a base, such as sodium hydroxide, to form 2-(2-fluoropyridin-4-yl)ethan-1-amine.
Aplicaciones Científicas De Investigación
2-(2-fluoropyridin-4-yl)ethan-1-amine has been widely studied in the scientific research field due to its potential applications in drug discovery. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrrolo[3,4-b]pyridines and pyrrolo[3,4-d]pyridines, which have been shown to have anti-tumor and anti-inflammatory activities. In addition, 2-(2-fluoropyridin-4-yl)ethan-1-amine has been used in the synthesis of various compounds that have been shown to have anti-bacterial and anti-fungal activities.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-fluoropyridin-4-yl)ethan-1-amine involves the reaction of 2-fluoropyridine with ethylene oxide to form 2-(2-fluoropyridin-4-yl)ethanol, which is then converted to the amine using a reducing agent such as lithium aluminum hydride.", "Starting Materials": [ "2-fluoropyridine", "ethylene oxide", "lithium aluminum hydride" ], "Reaction": [ "Step 1: React 2-fluoropyridine with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(2-fluoropyridin-4-yl)ethanol.", "Step 2: Reduce 2-(2-fluoropyridin-4-yl)ethanol to the amine using a reducing agent such as lithium aluminum hydride.", "Step 3: Purify the product using standard techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
1000506-11-5 |
Nombre del producto |
2-(2-fluoropyridin-4-yl)ethan-1-amine |
Fórmula molecular |
C7H9FN2 |
Peso molecular |
140.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



